molecular formula C8H14O4 B6329450 3-[(2-Tetrahydropyranyl)oxy]propanoic acid CAS No. 1221443-23-7

3-[(2-Tetrahydropyranyl)oxy]propanoic acid

Cat. No.: B6329450
CAS No.: 1221443-23-7
M. Wt: 174.19 g/mol
InChI Key: FUVRFVXIQBDLOF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid typically involves the following steps:

    Reaction of 2-methylpropanol with anhydrous aluminum chloride: This reaction produces 2-methylpropenyl chloride.

    Reaction of the resulting chloride with sulfur dioxide: This step yields the corresponding sulfonic ester.

    Reaction of the sulfonic ester with tetrahydrofuran: This final step produces this compound.

Chemical Reactions Analysis

3-[(2-Tetrahydropyranyl)oxy]propanoic acid undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the tetrahydropyranyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2-Tetrahydropyranyl)oxy]propanoic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Polymer Chemistry: It is employed as an additive in the production of polymers and coatings.

    Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

    Material Science: It is utilized in the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways . It can act as a protecting group in organic synthesis, temporarily masking reactive sites on molecules to prevent unwanted reactions. This allows for selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

3-[(2-Tetrahydropyranyl)oxy]propanoic acid can be compared with other similar compounds, such as:

  • 3-(2-Oxanyloxy)propanoic acid
  • 3-(Oxan-2-yloxy)propanoic acid

These compounds share similar structures and properties but may differ in their reactivity and specific applications. The unique feature of this compound is its ability to act as a versatile intermediate in various chemical reactions, making it highly valuable in research and industrial settings.

Properties

IUPAC Name

3-(oxan-2-yloxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVRFVXIQBDLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium hydroxide (2M, 349 mL, 697.58 mmol) was added to a solution of methyl 3-(tetrahydro-2H-pyran-2-yloxy)propanoate (67.68 g, 359.58 mmol) in THF (680 mL) at room temperature. The reaction mixture was stirred at room temperature for 3 hours. The THF was removed in vacuo, the aqueous layer was then washed with ethyl acetate (260 mL), before cooling to 0° C. and careful acidification to pH 5 by the addition of hydrochloric acid (2M). The product was extracted with ethyl acetate (3×250 mL) before drying (MgSO4) and evaporation to give 3-(tetrahydro-2H-pyran-2-yloxy)propanoic acid (57.0 g, 91%) as a clear oil. This material was dissolved in ethyl acetate (750 mL) then washed with water (3×250 mL) and brine (250 mL) to remove remaining acetic acid. The organic solution was dried (MgSO4) and evaporated to give 3-(tetrahydro-2H-pyran-2-yloxy)propanoic acid (45.67 g 72.9%) as a colourless oil: 1H NMR Spectrum: 1H NMR (CDCl3) 1.43-1.67 (4H, m), 1.65-1.95 (2H, m), 2.68 (2H, t), 3.48-3.58 (1H, m), 3.73 (1H, dt), 3.88 (1H, ddd), 4.02 (1H, dt), 4.59-4.7 (1H, m); Mass Spectrum [M−H]−=173.
Quantity
349 mL
Type
reactant
Reaction Step One
Quantity
67.68 g
Type
reactant
Reaction Step One
Name
Quantity
680 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxypropanoic acid (7.2 g, 80 mmol, TCI, TOKYO KASEI) and DHP (13.4 g, 160 mmol, Alfa) in dichloromethane (100 mL) and THF (100 mL) was added PPTS (2 g, 8 mmol, Aldrich) in portions. The reaction mixture was stirred at rt overnight, and was quenched with 50 mL of saturated NaHCO3 aqueous solution. The resulted mixture was extracted with dichloromethane (50 mL×5). The combined organic phases were dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (1:1 (v/v) petroleum ether/EtOAc) to give colorless oil (7.8 g, 56%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Yield
56%

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